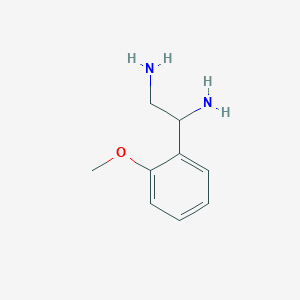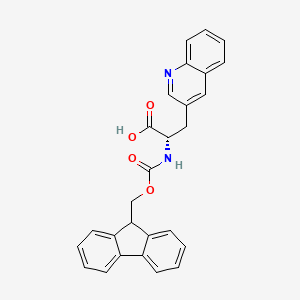
Fmoc-3-(3'-quinolyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-3-(3’-quinolyl)-L-alanine” is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula of Fmoc-3-(3’-quinolyl)-L-alanine is C27H22N2O4 .
Molecular Structure Analysis
The molecular structure of “Fmoc-3-(3’-quinolyl)-L-alanine” can be represented by the canonical SMILES:C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 . The molecular weight is 438.47 g/mol . Physical And Chemical Properties Analysis
“Fmoc-3-(3’-quinolyl)-L-alanine” has a molecular weight of 438.47500, a density of 1.325g/cm3, and a boiling point of 685.5ºC at 760 mmHg . The compound has a flash point of 368.4ºC .Applications De Recherche Scientifique
Peptide Synthesis and Biochemical Studies
Somatostatin Analogues Synthesis : Fmoc-3-(3'-quinolyl)-L-alanine was utilized in the synthesis of new somatostatin 14 (SRIF-14) analogues. These analogues, where the tryptophan residue is replaced by this compound, showed high selectivity and affinity for specific somatostatin receptors (SSTR1 and SSTR3) (Ramón et al., 2011).
Study of Self-Assembly in Peptides : The effects of attaching a bulky hydrophobic aromatic unit like Fmoc to peptides like L-carnosine were explored. This modification was found to influence the self-assembly and formation of amyloid fibrils, with implications for understanding the structural properties of peptides (Castelletto et al., 2011).
Synthesis of Glycoconjugates : Utilized in the synthesis of orthogonally protected building blocks for the construction of triantennary peptide glycoclusters on a solid support. These glycoclusters mimic natural carbohydrate ligands and have applications in glycobiology (Katajisto et al., 2002).
Material Science
Study of Peptide Nanostructures and Gelation : Research into the self-assembly of Fmoc-conjugated peptides like Fmoc-Ala-Lac demonstrated that β-sheet-like amide–amide hydrogen bonding isn't crucial for the self-assembly of these peptides. This insight is important for the design of self-assembling materials with peptide-like bioactivity in biomedical applications (Eckes et al., 2014).
Synthesis of Thiourea-Tethered C-Glycosyl Amino Acids : The compound was used in the synthesis of C-glycosyl amino acids that can be used for the co-translational modification of natural peptides. This has potential applications in the development of novel biomaterials (Barghash et al., 2009).
Analytical Chemistry
Study of Quinoline Derivatives : Quinoline and its derivatives, including compounds related to this compound, were synthesized and analyzed for their nonlinear optical (NLO) properties. These studies are significant for the development of new materials with potential technological applications (Khalid et al., 2019).
Solid-State NMR and X-ray Study : The compound was included in studies using solid-state NMR and X-ray to investigate N-Fmoc-protected amino acids. This research aids in understanding the structural properties of these amino acids, which is crucial for their application in peptide synthesis (Yamada et al., 2008).
Enantioseparation in Capillary Electrophoresis : The compound was used in the development of a chiral capillary electrophoresis analytical method for determining amino acid enantiomers, showcasing its role in enhancing analytical techniques (Miao et al., 2017).
Mécanisme D'action
Target of Action
Fmoc-3-(3’-quinolyl)-L-alanine is a complex compound with a specific target yet to be identified. As an Fmoc protected alanine derivative, it is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Mode of Action
The mode of action of Fmoc-3-(3’-quinolyl)-L-alanine involves its interaction with its targets in the body. The Fmoc group is typically removed with a base such as pyridine . This process is part of an orthogonal de-protection strategy to the acid labile Boc group .
Biochemical Pathways
It is known that the compound plays a role in proteomics studies and solid phase peptide synthesis techniques .
Pharmacokinetics
The compound’s molecular weight (43848) and formula (C27H22N2O4) suggest that it may have specific ADME properties .
Result of Action
Its role in proteomics studies and solid phase peptide synthesis techniques suggests that it may have specific effects on protein structure and function .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZBOUYIXBVNP-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281655-61-6 |
Source


|
| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2636872.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)
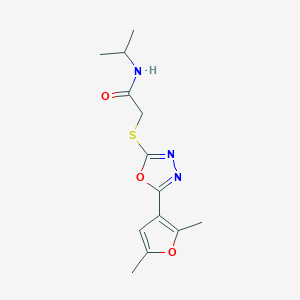
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)
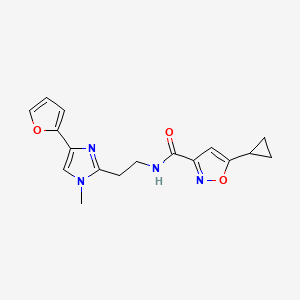
![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)

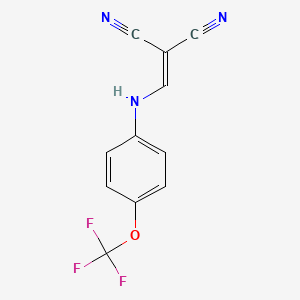
![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)
![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)

![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)
